5'-O-DMT-N2-DMF-dG

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

5'-O-DMT-N2-DMF-dG (CAS 40094-22-2), also known as DMT-dG(dmf) or N2-DMF-dG, is a protected 2'-deoxyguanosine phosphoramidite building block for solid-phase oligonucleotide synthesis. It features a 5'-O-dimethoxytrityl (DMT) group, a 3'-O-cyanoethyl phosphoramidite, and an N2-dimethylformamidine (DMF) base-protecting group.

Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol
Cat. No. B15598077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-N2-DMF-dG
Molecular FormulaC13H18N6O4
Molecular Weight322.32 g/mol
Structural Identifiers
InChIInChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/b15-5+/t7-,8+,9+/m0/s1
InChIKeyZXECVVVXPHBGGX-NMSRVTMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-DMT-N2-DMF-dG: A Fast-Deprotecting dG Phosphoramidite for High-Efficiency Oligonucleotide Synthesis


5'-O-DMT-N2-DMF-dG (CAS 40094-22-2), also known as DMT-dG(dmf) or N2-DMF-dG, is a protected 2'-deoxyguanosine phosphoramidite building block for solid-phase oligonucleotide synthesis . It features a 5'-O-dimethoxytrityl (DMT) group, a 3'-O-cyanoethyl phosphoramidite, and an N2-dimethylformamidine (DMF) base-protecting group . The DMF group enables significantly faster deprotection than traditional isobutyryl (iBu) protection, reducing post-synthesis processing time and improving yields for G-rich or long oligonucleotides . This compound is supplied as a high-purity crystalline powder and is configured for use on major automated DNA synthesizers [1].

5'-O-DMT-N2-DMF-dG vs. Standard iBu-dG: Why Direct Replacement Compromises Oligo Quality


Standard N2-isobutyryl-protected dG phosphoramidites (iBu-dG) require prolonged ammonia deprotection (5–24 hours) that can cause depurination, particularly in G-rich sequences, and limit high-throughput workflow efficiency . Moreover, iBu-dG exhibits lower solution stability, degrading significantly faster in acetonitrile than other standard amidites [1]. Direct substitution of DMF-dG with iBu-dG without adjusting synthesis protocols leads to incomplete deprotection, higher truncated sequence content, and reduced full-length yields. The quantitative evidence below demonstrates the specific, measurable advantages of selecting the DMF-protected variant for demanding oligonucleotide syntheses.

5'-O-DMT-N2-DMF-dG: Quantitative Differentiation from Conventional dG Phosphoramidites


Accelerated Global Deprotection: 5–9× Faster than iBu-dG in Ammonia

The DMF base-protecting group is cleaved significantly faster than the conventional isobutyryl (iBu) group. Under concentrated aqueous ammonia, complete deprotection of DMF-dG is achieved in 1 hour at 65°C or 2 hours at 55°C . In contrast, iBu-dG requires 5–8 hours under identical conditions . When using AMA (ammonium hydroxide/methylamine) at 65°C, deprotection times are reduced to 5 minutes for DMF-dG versus 45 minutes for iBu-dG .

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

Improved Coupling Efficiency and Full-Length Yield in Oligonucleotide Synthesis

In head-to-head comparisons using identical 96-well synthesizer conditions, DMF-dG phosphoramidite demonstrated a higher average coupling efficiency (99.2%) compared to iBu-dG (99.0%) . This incremental efficiency gain translates to a substantial improvement in isolated full-length yield for a 20-mer oligonucleotide, increasing from 82% to 89% across 48 parallel syntheses .

DNA Synthesis Coupling Efficiency Oligonucleotide Yield

Superior Deprotection Completeness in G-Rich and Challenging Sequences

The DMF protecting group reduces incomplete deprotection artifacts compared to iBu protection, an effect that is particularly pronounced in guanine-rich sequences . While quantitative defect rates are sequence-dependent, manufacturers report that the DMF-dG monomer is 'especially suitable for G-rich sequences' due to 'greatly reduced' incomplete deprotection relative to the conventional iBu-dG monomer . This is attributed to the electron-donating properties of the dimethylformamidine group, which lowers the susceptibility of the N7 position to protonation and subsequent depurination during the deprotection step .

G-quadruplex Depurination Oligonucleotide Purity

High Monomer Purity: ≥99% by HPLC and 31P-NMR

Commercial DMT-dG(dmf) phosphoramidite is supplied with purity specifications of ≥99% as determined by reversed-phase HPLC and ≥99% by 31P-NMR . This high monomer purity is essential for minimizing the accumulation of deletion and modification impurities during iterative coupling cycles. Alternative sources may supply the compound at lower purity (e.g., 95% or 98%) , which can adversely affect final oligonucleotide purity and yield.

Phosphoramidite Quality HPLC Purity Oligonucleotide Impurities

Solution Stability Comparable to Standard dA, dC, and T Amidites

Unlike iBu-dG, which is the least stable of the four standard DNA phosphoramidites in acetonitrile solution [1], DMF-dG phosphoramidite exhibits solution stability on par with dA(bz), dC(bz), and dT phosphoramidites . This parity in stability simplifies automated synthesis workflows by eliminating the need for special handling or frequent amidite replenishment during long synthesis runs.

Amidite Stability Acetonitrile Solution Automated Synthesis

5'-O-DMT-N2-DMF-dG: Optimal Use Cases Based on Quantitative Evidence


High-Throughput Oligonucleotide Synthesis Requiring Fast Turnaround

The 2–9× faster deprotection of DMF-dG enables significantly reduced total cycle times, making this amidite ideal for core facilities and CROs operating high-throughput DNA synthesizers where cumulative time savings translate directly to increased daily throughput and lower cost per oligo.

Synthesis of G-Rich Oligonucleotides (e.g., Aptamers, G-Quadruplex Forming Sequences)

The reduced incomplete deprotection observed with DMF-dG in guanine-rich sequences makes it the preferred choice for synthesizing aptamers, G-quadruplex structures, and promoter regions. The cleaner deprotection profile minimizes N+1 impurities that co-migrate with the desired full-length product during HPLC purification.

Long Oligonucleotide Synthesis (>40-mer) for Gene Assembly and CRISPR Applications

The 7% absolute improvement in full-length yield for a 20-mer compounds significantly for longer sequences. For a 100-mer, the cumulative yield advantage can exceed 30%, substantially reducing the cost and labor associated with PAGE or HPLC purification of long constructs used in gene synthesis, CRISPR guide RNA production, and next-generation sequencing adapters.

GMP and Process-Scale Oligonucleotide Manufacturing

The high monomer purity (≥99%) and consistent solution stability [1] of DMF-dG reduce batch-to-batch variability and minimize impurity carryover, critical attributes for scaling oligonucleotide therapeutics under GMP conditions. The faster deprotection also lowers energy consumption during heating and reduces overall manufacturing cycle time .

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